molecular formula C6H3BrClF2N B6594954 4-Bromo-2-chloro-5-(difluoromethyl)pyridine CAS No. 1471259-57-0

4-Bromo-2-chloro-5-(difluoromethyl)pyridine

Cat. No.: B6594954
CAS No.: 1471259-57-0
M. Wt: 242.45 g/mol
InChI Key: MBFJSZCQCIRFHR-UHFFFAOYSA-N
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Description

4-Bromo-2-chloro-5-(difluoromethyl)pyridine (: 1471259-57-0) is a halogenated pyridine derivative of significant interest in scientific research and development, particularly as a versatile synthetic intermediate. With the molecular formula C6H3BrClF2N and a molecular weight of 242.45, this compound is characterized by its bromine and chlorine substituents, which serve as excellent leaving groups for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Negishi coupling, and nucleophilic aromatic substitution. The difluoromethyl group at the 5-position enhances the molecule's lipophilicity and metabolic stability, making it a valuable building block in the design of more complex molecules. This compound must be stored in an inert atmosphere at 2-8°C and requires cold-chain transportation. It is classified with the UN# 2810 and carries the GHS hazard statements H301, H311, and H331, indicating toxicity if swallowed, in contact with skin, or if inhaled. Researchers are advised to handle with appropriate precautions and consult the relevant Safety Data Sheet. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. The primary application of this compound is in the pharmaceutical and agrochemical industries, where it is used as a key precursor in the synthesis of active ingredients. Its structural framework allows for the systematic exploration of structure-activity relationships in drug discovery projects.

Properties

IUPAC Name

4-bromo-2-chloro-5-(difluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-1-5(8)11-2-3(4)6(9)10/h1-2,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBFJSZCQCIRFHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801263980
Record name 4-Bromo-2-chloro-5-(difluoromethyl)pyridine
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Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1471259-57-0
Record name 4-Bromo-2-chloro-5-(difluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1471259-57-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-2-chloro-5-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801263980
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Difluoromethylated Pyridine Building Blocks: A Technical Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm

In modern drug discovery, the difluoromethyl group (


) has transcended its traditional role as a mere metabolic blocker. It is now recognized as a lipophilic hydrogen bond donor , a unique bioisostere that defies the conventional trade-off between polarity and lipophilicity.[1]

For medicinal chemists working with pyridine scaffolds—ubiquitous in kinase inhibitors and GPCR ligands—the incorporation of a


 group offers a strategic advantage. Unlike the chemically inert trifluoromethyl (

) group, the

moiety possesses a polarized C-H bond capable of acting as a weak hydrogen bond donor (HBD).

This guide details the physicochemical rationale, synthetic methodologies, and experimental protocols for integrating difluoromethylated pyridine building blocks into drug candidates.

Physicochemical Profiling: vs. The World

The strategic value of


 lies in its ability to modulate acidity and lipophilicity simultaneously.
Table 1: Comparative Physicochemical Properties of Pyridine Substituents
Property



Impact on Pyridine
Hammett Constant (

)
-0.170.540.32Moderate electron withdrawal; lowers ring basicity less than

.
Hansch Lipophilicity (

)
0.560.880.11 - 0.40Increases lipophilicity, but less than

.
H-Bond Donor Acidity (A) 0.000.00~0.10Critical Feature: Acts as a weak H-bond donor (similar to thiophenol).
Metabolic Stability Low (Benzylic oxid.)HighHighBlocks metabolic soft spots; resists P450 oxidation.

Data Sources: Zafrani et al. J. Med. Chem. 2017; Hansch et al. Chem. Rev. 1991.

The Bioisostere Concept

The


 group is an established bioisostere for:
  • Hydroxyl (-OH): Mimics H-bonding but reduces TPSA (Topological Polar Surface Area) and increases permeability.

  • Thiol (-SH): Similar H-bond acidity and steric bulk.

  • Amine (-NH-): In specific contexts, replacing an aniline NH.

Synthetic Architectures for Difluoromethyl Pyridines

Synthesizing difluoromethylated pyridines requires navigating the electron-deficient nature of the pyridine ring. We categorize methodologies into three primary workflows: Functional Group Interconversion (FGI) , Direct C-H Functionalization , and Cross-Coupling .

Visualization: Synthetic Decision Matrix

Synthesis_Decision_Tree Start Target: Difluoromethyl Pyridine Substrate What is your starting material? Start->Substrate Aldehyde Pyridine-CHO (Aldehyde) Substrate->Aldehyde Halogen Halo-Pyridine (Cl, Br, I) Substrate->Halogen Naked Naked Pyridine (C-H Bond) Substrate->Naked Deox Deoxyfluorination (DAST/Deoxo-Fluor) Aldehyde->Deox Nucleophilic substitution Cross Metal-Mediated Cross-Coupling Halogen->Cross Cu/Pd catalysis Minisci Radical C-H Difluoromethylation Naked->Minisci Radical mechanism

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on available pyridine precursors.

Detailed Experimental Protocols

Protocol A: Deoxyfluorination of Pyridine Carboxaldehydes

Objective: Conversion of a formyl group (-CHO) to a difluoromethyl group (


).
Reagent Choice: Deoxo-Fluor®  (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to superior thermal stability and safety profile, crucial for scale-up.

Mechanism: Nucleophilic fluorination where the oxygen is activated by sulfur, followed by fluoride displacement.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ), dissolve the pyridine-carboxaldehyde substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.5 M concentration].
    
  • Addition: Cool the solution to 0°C using an ice bath. Add Deoxo-Fluor® (1.5 - 2.0 equiv) dropwise via syringe. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 12–16 hours. Monitor by TLC or LCMS for the disappearance of the aldehyde.

    • Note: Electron-deficient pyridines may require heating to 40°C.

  • Quenching: Cool back to 0°C. Quench carefully by dropwise addition of saturated aqueous

    
    . Warning: Gas evolution (
    
    
    
    ) will occur.
  • Workup: Extract the aqueous layer with DCM (3x). Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify via silica gel flash chromatography.

    • Tip: Pyridines can streak on silica; add 1% Triethylamine (

      
      ) to the eluent if necessary.
      
Protocol B: Radical C-H Difluoromethylation (Minisci-Type)

Objective: Direct introduction of


 onto the pyridine ring, typically at the C2 or C4 position.
Reagent System:  Zinc difluoromethanesulfinate (DFMS, "Baran's reagent") or Ethyl Bromodifluoroacetate with an oxidant.

Mechanism: Generation of a nucleophilic


 radical which attacks the protonated (electron-deficient) pyridine ring.

Visualization: Minisci Radical Mechanism

Minisci_Mechanism Reagent Zn(SO2CF2H)2 (DFMS) Radical •CF2H (Radical) Reagent->Radical Oxidation & SO2 extrusion Oxidant TBHP (t-Butyl Hydroperoxide) Oxidant->Radical Intermediate Radical Cation Intermediate Radical->Intermediate Addition to C2/C4 Pyridine Pyridine-H (Protonated) Pyridine->Intermediate + TFA (Acid) Product Pyridine-CF2H Intermediate->Product Oxidative Deprotonation

Figure 2: Mechanistic pathway of the Minisci-type radical difluoromethylation.

Step-by-Step Methodology (Using Zinc Sulfinate):

  • Setup: To a vial equipped with a stir bar, add the pyridine substrate (1.0 equiv) and Zinc difluoromethanesulfinate (DFMS) (3.0 equiv).

  • Solvent System: Add a mixture of DCM and Water (2.5:1 ratio). This biphasic system is critical for solubilizing the inorganic salts and the organic substrate.

  • Acidification: Add Trifluoroacetic acid (TFA) (1.0 equiv). Rationale: Protonation of the pyridine lowers the LUMO, making it more susceptible to nucleophilic radical attack.[2]

  • Initiation: Add tert-Butyl hydroperoxide (TBHP) (70% aq. solution, 5.0 equiv) dropwise.

  • Reaction: Stir vigorously at room temperature (or 40°C) for 24 hours.

  • Workup: Basify carefully with saturated

    
     to pH ~8. Extract with DCM.
    
  • Purification: Flash chromatography. Regioisomers (C2 vs C4) may form; separation often requires careful gradient elution.

Strategic Applications & Case Studies

Improving Metabolic Stability

In the development of kinase inhibitors, methoxy groups (


) are common but susceptible to O-demethylation by cytochrome P450s.
  • Strategy: Replace

    
     with 
    
    
    
    (difluoromethoxy) or the ring substituent
    
    
    with
    
    
    .
  • Outcome: The C-F bond strength (approx. 116 kcal/mol) resists oxidative cleavage, extending the half-life (

    
    ) significantly while maintaining steric fidelity.
    
Modulating in Ion Channels

For a pyridine nitrogen acting as a hydrogen bond acceptor in an ion channel pore:

  • Problem: A trifluoromethyl (

    
    ) group might pull too much electron density, rendering the pyridine nitrogen non-basic and abolishing the interaction.
    
  • Solution: The

    
     group exerts a weaker electron-withdrawing effect (
    
    
    
    0.32 vs 0.54), preserving the necessary basicity for receptor binding while still providing lipophilic bulk.

References

  • Zafrani, Y., et al. (2017). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry.

  • Fujiwara, Y., et al. (2012). "Practical, Innate C-H Functionalization of Heterocycles." Nature.

  • Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.

  • Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Chemical Communications.

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews.[3]

Sources

An In-depth Technical Guide to 4-Bromo-2-chloro-5-(difluoromethyl)pyridine (CAS 1471259-57-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 4-bromo-2-chloro-5-(difluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. It delves into its chemical properties, synthesis, reactivity, and applications, with a focus on providing practical insights for laboratory use. Additionally, this guide offers a survey of suppliers and current pricing to facilitate procurement for research and development purposes.

Chemical Identity and Properties

IUPAC Name: this compound

CAS Number: 1471259-57-0

Molecular Formula: C₆H₃BrClF₂N

Molecular Weight: 242.45 g/mol

This halogenated pyridine derivative is characterized by the presence of bromo, chloro, and difluoromethyl substituents on the pyridine ring. The electron-withdrawing nature of the halogens and the difluoromethyl group significantly influences the electronic properties of the pyridine core, making it a versatile intermediate for a range of chemical transformations.

Table 1: Physicochemical Properties

PropertyValueReference
Purity Typically ≥95%[1]
Appearance Not explicitly stated in provided results
Storage Conditions 2-8 °C[1]
Solubility Not explicitly stated in provided results

Suppliers and Pricing

The availability and cost of this compound are critical considerations for research planning and budgeting. The following table summarizes pricing information from a known supplier. Prices are subject to change and may vary based on purity, quantity, and supplier.

Table 2: Supplier and Price Information

SupplierQuantityPrice (USD)
ChemShuttle250mg$150.00
1g$450.00
5gInquire
10gInquire

Synthesis and Reactivity

Synthetic Routes

The synthesis of fluorinated pyridine derivatives is a topic of significant interest in organic chemistry. While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, general strategies for the introduction of difluoromethyl groups into pyridine rings often involve multi-step sequences. These can include the transformation of a methyl group via radical bromination followed by fluorination, or the use of difluoromethylating reagents on a pre-functionalized pyridine core. The development of scalable and cost-effective synthetic routes for such building blocks is an active area of research in process chemistry.

Chemical Reactivity and Use as a Synthetic Intermediate

The reactivity of this compound is dictated by its substitution pattern. The pyridine ring is electron-deficient, and the halogen atoms provide handles for various cross-coupling and nucleophilic substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules. Its utility as a building block is particularly noted in the fields of medicinal chemistry and agrochemical development. The difluoromethyl group is a bioisostere of a hydroxyl or thiol group and can enhance the metabolic stability and binding affinity of a molecule to its biological target.

Diagram 1: Reactivity of this compound

G CAS 1471259-57-0 CAS 1471259-57-0 Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) CAS 1471259-57-0->Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig) [Bromo at C4] Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution CAS 1471259-57-0->Nucleophilic Aromatic Substitution [Chloro at C2] Complex Bioactive Molecules Complex Bioactive Molecules Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)->Complex Bioactive Molecules Nucleophilic Aromatic Substitution->Complex Bioactive Molecules

Caption: Key reaction pathways for this compound.

Applications in Research and Drug Development

Halogenated and fluorinated pyridines are prevalent scaffolds in a wide array of biologically active compounds. The unique properties conferred by the fluorine atoms, such as increased metabolic stability and enhanced binding affinity, make them attractive moieties in drug design.

While specific drug candidates containing the this compound moiety were not identified in the search results, its role as a key intermediate suggests its use in the synthesis of novel therapeutic agents. The structural motif is relevant to the development of kinase inhibitors and other targeted therapies. The difluoromethyl group, in particular, is increasingly utilized in medicinal chemistry to modulate the physicochemical properties of lead compounds.

Safety and Handling

Hazard Identification

Based on safety data for similar compounds, this compound should be handled with care. While a complete Safety Data Sheet (SDS) was not retrieved, hazard information for analogous structures suggests the following potential hazards:

  • Acute Toxicity: May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Eye Damage/Irritation: May cause serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Recommended Handling Procedures

Diagram 2: Recommended Laboratory Workflow for Handling

G Receipt & Storage Receipt & Storage Engineering Controls Engineering Controls Receipt & Storage->Engineering Controls Store at 2-8°C Weighing & Dispensing Weighing & Dispensing Engineering Controls->Weighing & Dispensing Fume Hood Personal Protective Equipment (PPE) Personal Protective Equipment (PPE) Personal Protective Equipment (PPE)->Weighing & Dispensing Reaction Setup Reaction Setup Weighing & Dispensing->Reaction Setup Work-up & Purification Work-up & Purification Reaction Setup->Work-up & Purification Waste Disposal Waste Disposal Work-up & Purification->Waste Disposal

Caption: Safe handling workflow for this compound.

When handling this compound, it is crucial to work in a well-ventilated area, preferably a fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust or vapors and prevent contact with skin and eyes. In case of accidental exposure, seek immediate medical attention.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the fields of drug discovery and agrochemical research. Its unique combination of reactive sites and the presence of a difluoromethyl group offer medicinal chemists a powerful tool for developing novel compounds with potentially enhanced biological activity and improved pharmacokinetic properties. While the cost of this reagent is a consideration, its utility in constructing high-value molecules justifies its use in many research and development programs. As with all laboratory chemicals, proper safety precautions must be strictly followed during its handling and use.

References

Sources

Strategic Synthesis of Novel Halogenated Pyridine Scaffolds for Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The pyridine ring is a privileged scaffold in modern agrochemistry, serving as the backbone for major herbicide classes (picolinic acids), insecticides (neonicotinoids), and fungicides.[1] However, the "low-hanging fruit" of simple chloropyridines has been harvested. The next generation of crop protection agents relies on site-selective halogenation —specifically accessing the electronically deactivated C3 position and the sterically sensitive C4 position—and the strategic incorporation of fluorine motifs to modulate lipophilicity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and metabolic stability. This guide outlines advanced synthetic methodologies, moving beyond classical Electrophilic Aromatic Substitution (EAS) to C–H activation and ring-transformation strategies.[2]

Part 1: Strategic Rationale & Chemical Logic

The Halogen Scan in Pyridine Agrochemicals

In agrochemical design, halogens are not merely substituents; they are electronic control rods.

  • Metabolic Blocking: The primary mode of detoxification in plants and insects is oxidative metabolism (P450s). Halogenation at metabolically vulnerable sites (typically C3/C5) extends half-life.[3]

  • pKa Modulation: The basicity of the pyridine nitrogen (

    
    ) dictates soil mobility and phloem systemicity.
    
    • Chlorine/Bromine:[3] Inductive withdrawal lowers

      
      , reducing protonation at physiological pH, which enhances membrane permeability.
      
    • Fluorine: Provides a unique "polar hydrophobic" character.[3] A C3-F substitution exerts a strong ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      -inductive effect without the steric penalty of chlorine.
      
The Regioselectivity Challenge

Classical EAS fails for electron-deficient pyridines, often requiring forcing conditions that degrade sensitive functional groups.

  • C2/C6 (Ortho): Accessible via nucleophilic substitution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) or radical Minisci reactions.
    
  • C3/C5 (Meta): The "dead zone" for nucleophilic attack and too deactivated for standard electrophilic attack.[3] Accessing this position is the primary bottleneck in synthesizing novel nicotinoid analogs.

  • C4 (Para): Traditionally accessed via ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -oxide chemistry, which is hazardous on a kilo-scale due to thermal instability.
    

Part 2: Novel Synthetic Methodologies

Methodology A: C3-Selective Halogenation via Zincke Imines

Referencing: mild, regioselective ring-opening/closing sequences.[3][4][5][6]

To overcome the electronic deactivation of the pyridine ring, we utilize a "deconstructive" approach. By converting the pyridine to a Zincke imine (an acyclic glutaconaldehyde derivative), the aromaticity is temporarily broken, creating an electron-rich alkene system susceptible to mild electrophilic halogenation.

Mechanism:

  • Activation: Pyridine is activated with 2,4-dinitrochlorobenzene (DNCB) to form the Zincke salt.[3]

  • Ring Opening: Aminolysis opens the ring to a reactive acyclic imine.

  • Halogenation: The electron-rich polymethine chain reacts with NBS or NCS at the central position (corresponding to pyridine C3).[3]

  • Ring Closing: Thermal condensation regenerates the pyridine core with the halogen installed.

Methodology B: C4-Selective Halogenation via Phosphonium Salts

Referencing: PyPure™ technology and recent C–H activation advances.

Direct C4 functionalization is achieved by exploiting the transient activation of pyridine-phosphonium salts.[3] Bulky phosphines (e.g., ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) can be installed at C4 via activation of pyridine 

-oxides or direct C–H activation, followed by nucleophilic displacement with halide ions (

,

). This avoids the use of unstable diazonium intermediates.
Methodology C: Direct Ag(II)-Mediated Fluorination

Referencing: AgF2 radical mechanisms.[3]

Silver(II) fluoride (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) serves as both a radical initiator and fluorine source. It enables direct C–H fluorination at ortho-positions (C2/C6) under ambient conditions via a radical-cation mechanism, bypassing the need for pre-functionalized starting materials.[3]

Part 3: Visualization of Synthetic Logic

Diagram 1: Regioselectivity Decision Matrix

Caption: Decision tree for selecting synthetic routes based on target halogenation site.

Pyridine_Selectivity Start Target Halogenation Site C2_C6 C2 / C6 (Ortho) Start->C2_C6 C3_C5 C3 / C5 (Meta) Start->C3_C5 C4 C4 (Para) Start->C4 Radical Radical Minisci (AgF2 / Selectfluor) C2_C6->Radical DoM Directed Ortho Metalation (Li-TMP) C2_C6->DoM Zincke Zincke Imine Rearrangement C3_C5->Zincke IrCat Ir-Catalyzed Borylation -> Halogenation C3_C5->IrCat NOxide N-Oxide Nitration/Reduction C4->NOxide Legacy Phosphonium Phosphonium Salt Displacement C4->Phosphonium Novel

Diagram 2: Zincke Imine Mechanism (C3-Bromination)

Caption: Mechanism of C3-selective bromination via acyclic Zincke intermediate.[3]

Zincke_Mechanism Pyridine Pyridine Scaffold Salt Zincke Salt (Activated) Pyridine->Salt + DNCB Open Acyclic Imine (Electron Rich) Salt->Open + R-NH2 Bromo Brominated Intermediate Open->Bromo + NBS (Electrophilic) Product 3-Bromopyridine Derivative Bromo->Product Heat (- R-NH2)

[3]

Part 4: Experimental Protocols

Protocol 1: C3-Bromination via Zincke Imine

Target:[3] Synthesis of 3-bromo-5-substituted pyridines (difficult via EAS).[3]

Reagents:

  • Substituted Pyridine (1.0 equiv)[3]

  • 2,4-Dinitrochlorobenzene (DNCB) (1.0 equiv)[3]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -Butylamine (2.0 equiv)
    
  • N-Bromosuccinimide (NBS) (1.1 equiv)[3]

  • Ethanol/Water solvents.[3]

Step-by-Step Methodology:

  • Activation: Dissolve pyridine in ethanol. Add DNCB and reflux for 2 hours. Cool to precipitate the Zincke salt. Filter and wash with ether.

  • Ring Opening: Suspend the salt in ethanol. Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -butylamine dropwise at 
    
    
    
    . The solution will turn deep red (formation of acyclic imine). Stir for 1 hour at RT.
  • Halogenation: Add NBS portion-wise to the red solution. The color will fade to yellow/orange. Stir for 30 minutes.

  • Recyclization: Heat the mixture to reflux (

    
    ) for 3 hours. The acyclic intermediate condenses back to the pyridine ring.
    
  • Workup: Evaporate solvent. Partition residue between EtOAc and water. The byproduct (dinitroaniline) is removed via column chromatography (Hexane/EtOAc).[3]

Critical Control Point: The "Red-to-Yellow" color transition during NBS addition is the visual indicator of successful halogenation of the acyclic chain.[3]

Protocol 2: Direct C2-Fluorination using AgF2

Target: Late-stage fluorination of complex agrochemical intermediates.[3][7]

Reagents:

  • Pyridine substrate (1.0 mmol)[3]

  • ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (2.0 mmol) - Handle in glovebox or rapid weighing.
    
  • Acetonitrile (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ) (anhydrous).
    

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, weigh

    
     (black powder) into a vial.
    
  • Addition: Add the pyridine substrate dissolved in dry

    
     to the 
    
    
    
    .
  • Reaction: Seal the vial and stir at ambient temperature (

    
    ). The reaction is exothermic; monitor internal temp if scaling >1g.
    
  • Quench: Pour the mixture into a biphasic mixture of dilute

    
     and DCM.
    
  • Filtration: Filter through Celite to remove silver salts.

  • Purification: Separate organic layer, dry over

    
    , and concentrate.
    

Safety Note: ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


 is a potent oxidant. Do not mix with ethers or oxidizable solvents (potential fire hazard).[3] Use MeCN or fluorinated solvents.[3]

Part 5: Data Summary & Comparative Analysis

Table 1: Impact of Halogen Substituents on Pyridine Properties

Substituent (C3-Position)Van der Waals Radius (Å)Electronegativity (Pauling)Effect on Pyridine pKaAgrochemical Utility
Hydrogen (-H) 1.202.20~5.2Baseline
Fluorine (-F) 1.473.98~3.0Metabolic block, minimal steric cost.[3]
Chlorine (-Cl) 1.753.16~2.8Lipophilicity boost, standard block.[3]
Bromine (-Br) 1.852.96~2.8Reactive handle for cross-coupling.[3]
Trifluoromethyl (-CF3) 2.703.5 (group)~2.6High lipophilicity, strong deactivation.[3]

Part 6: References

  • Selective Halogenation of Pyridines Using Designed Phosphine Reagents. Journal of the American Chemical Society. [Link]

  • 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. Science. [Link][3][6]

  • Site-Selective C-H Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. [Link]

  • Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

  • Recent Advances in Direct C–H Functionalization of Pyridines. Bentham Science. [Link][3]

Sources

Methodological & Application

Application Notes & Protocols: Strategic Functionalization of the C4-Position in 2-chloro-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 2-chloro-5-(difluoromethyl)pyridine scaffold is a privileged core structure in modern medicinal chemistry and agrochemical design, prized for its unique electronic properties and metabolic stability. Direct and selective functionalization of its C4-position remains a significant synthetic challenge due to the inherent reactivity patterns of the pyridine ring. This guide provides a comprehensive overview of validated synthetic strategies, moving beyond simple procedural lists to explain the underlying mechanistic principles that govern site-selectivity. We present two primary, robust methodologies: direct C4 C-H functionalization via Minisci-type radical reactions and a two-step sequence involving regioselective halogenation followed by transition-metal catalyzed cross-coupling. Detailed, step-by-step protocols, comparative data, and troubleshooting insights are provided for researchers engaged in drug discovery and development.

Strategic Analysis: The Electronic Landscape of the Substrate

The reactivity of 2-chloro-5-(difluoromethyl)pyridine is dictated by the potent, cumulative electron-withdrawing effects of three distinct features:

  • The Pyridine Nitrogen: As an sp²-hybridized nitrogen atom within an aromatic ring, it strongly withdraws electron density (inductive and mesomeric effects), deactivating the ring towards electrophilic attack.

  • The C2-Chloro Substituent: This halogen exerts a strong -I (inductive) effect, further depleting the ring of electron density.

  • The C5-Difluoromethyl Group (CF₂H): The fluorine atoms make this group a powerful electron-withdrawing moiety, significantly lowering the pKa and electron density of the entire system.

Collectively, these features render the pyridine nucleus highly electron-deficient or "π-deficient". This electronic character is the cornerstone of any functionalization strategy. It dictates that reactions involving nucleophilic or radical species will be favored over those involving electrophiles. The C2 and C4 positions are the most electron-poor and, therefore, the primary targets for such attacks.[1][2] Overcoming the intrinsic kinetic preference for C2-attack to achieve C4-selectivity is the central challenge.[3]

G cluster_start Starting Material Analysis cluster_strategies Viable Synthetic Pathways cluster_products C4-Functionalized Products Start 2-chloro-5-(difluoromethyl)pyridine Radical Strategy 1: Direct C-H Functionalization (Minisci-Type Radical Reaction) Start->Radical Atom-Economical Direct Route Halogenation Strategy 2: Pre-functionalization (C4-Halogenation -> Cross-Coupling) Start->Halogenation Robust & Versatile Indirect Route Other Emerging Methods (Photocatalysis, Electrochemistry) Start->Other Product1 C4-Alkyl/Acyl Pyridines Radical->Product1 Product2 C4-Aryl/Heteroaryl Pyridines Halogenation->Product2

Caption: Strategic overview for C4-functionalization.

Strategy 1: Direct C-H Functionalization via Minisci Reaction

The Minisci reaction is the archetypal method for the functionalization of electron-deficient heterocycles. It involves the addition of a nucleophilic carbon-centered radical to the protonated pyridine ring. Protonation of the heterocycle is crucial as it dramatically lowers the LUMO energy, making it highly susceptible to radical attack.[1]

Mechanistic Rationale: The general mechanism proceeds through three key steps:

  • Radical Generation: A carbon-centered radical is generated from a suitable precursor (e.g., a carboxylic acid) via an oxidative process, typically involving silver nitrate (AgNO₃) and a persulfate oxidant like potassium persulfate (K₂S₂O₈).

  • Nucleophilic Addition: The generated radical attacks the protonated pyridine ring, preferentially at the electron-deficient C2 or C4 positions.

  • Rearomatization: The resulting radical cation intermediate is oxidized, losing a proton to regenerate the aromatic system and yield the final functionalized product.

While mixtures of C2 and C4 isomers are common, C4-selectivity can often be favored by using bulky radical precursors, which sterically hinder attack at the more accessible C2 position.[1]

G RCOOH R-COOH (Carboxylic Acid) Radical R• (Nucleophilic Radical) RCOOH->Radical Oxidative Decarboxylation Ag_S2O8 Ag(I) / S₂O₈²⁻ Intermediate Radical Cation Intermediate Radical->Intermediate C4-Addition PyH Protonated Pyridine (Substrate⁺) Product C4-Alkylated Pyridine Intermediate->Product Oxidation & Deprotonation Oxidant Oxidant (e.g., Ag(II))

Caption: Simplified mechanism of the Minisci reaction.

Protocol 2.1: Classic Minisci Alkylation using a Carboxylic Acid Precursor

This protocol describes the C4-alkylation using pivalic acid as a bulky radical source to favor C4-selectivity.

Materials:

  • 2-chloro-5-(difluoromethyl)pyridine (1.0 eq)

  • Pivalic acid (4.0 eq)

  • Silver nitrate (AgNO₃) (0.2 eq)

  • Potassium persulfate (K₂S₂O₈) (4.0 eq)

  • Trifluoroacetic acid (TFA) (3.0 eq)

  • Acetonitrile (MeCN) and Water (H₂O) (e.g., 1:1 v/v)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine, Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloro-5-(difluoromethyl)pyridine (1.0 eq), pivalic acid (4.0 eq), silver nitrate (0.2 eq), and trifluoroacetic acid (3.0 eq).

  • Solvent Addition: Add a 1:1 mixture of acetonitrile and water (sufficient to make a ~0.2 M solution with respect to the pyridine). Stir until all solids dissolve.

  • Initiation: Gently heat the mixture to 80 °C. In a separate flask, dissolve potassium persulfate (4.0 eq) in water and add this solution portion-wise to the reaction mixture over 1 hour using a syringe pump or dropping funnel. Causality Note: Slow addition of the oxidant maintains a low, steady concentration of the radical, minimizing side reactions.

  • Reaction Monitoring: Stir the reaction vigorously at 80 °C for 2-4 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Quench by pouring the mixture into a separatory funnel containing saturated NaHCO₃ solution and DCM. Safety Note: Quenching is exothermic and releases CO₂ gas; perform slowly with adequate venting.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 2-chloro-4-(tert-butyl)-5-(difluoromethyl)pyridine.

Radical PrecursorOxidant SystemTypical C4:C2 SelectivityReference Notes
Pivalic AcidAgNO₃ / K₂S₂O₈>10:1Bulky t-butyl radical favors C4.[1]
Adamantane-1-carboxylic acidAgNO₃ / K₂S₂O₈>20:1Extremely bulky radical source provides high C4 selectivity.[4]
Cyclohexane (as solvent/reagent)Photocatalyst / H₂O₂~5:1Modern photocatalytic methods can use alkanes directly.[5]
N-Boc GlycineAgNO₃ / K₂S₂O₈VariableAllows installation of a protected aminomethyl group.[1]

Strategy 2: C4-Halogenation and Suzuki-Miyaura Cross-Coupling

For introducing aryl, heteroaryl, or vinyl groups, a more reliable and versatile strategy involves pre-functionalizing the C4 position with a halogen (typically iodine or bromine) and then leveraging the power of transition-metal catalyzed cross-coupling.

Strategic Rationale: This two-step approach decouples the challenge of C4-selectivity from the introduction of the desired functionality.

  • Step A (Halogenation): A robust method is required to install a halogen regioselectively at C4. Direct halogenation is unselective. A proven industrial route for similar scaffolds involves a nitration -> reduction -> Sandmeyer reaction sequence.[6] The electron-withdrawing groups at C2 and C5 direct nitration to the C4 position.

  • Step B (Cross-Coupling): The resulting 4-halopyridine is an excellent substrate for a variety of cross-coupling reactions. The Suzuki-Miyaura coupling, using a boronic acid or ester, is particularly useful due to the mild conditions and high functional group tolerance.[7]

G Start 2-chloro-5-(difluoromethyl)pyridine Nitro Step 1: Nitration (HNO₃/H₂SO₄) Start->Nitro Amino Step 2: Reduction (e.g., Fe/HCl) Nitro->Amino Diazo Step 3: Diazotization (NaNO₂/H⁺) Amino->Diazo Iodo Step 4: Iodination (KI) Diazo->Iodo Key_Int Key Intermediate: 2-chloro-4-iodo-5-(difluoromethyl)pyridine Suzuki Step 5: Suzuki Coupling (Ar-B(OH)₂, Pd Catalyst, Base) Key_Int->Suzuki Product Final Product: 2-chloro-4-aryl-5-(difluoromethyl)pyridine Suzuki->Product

Caption: Workflow for C4-arylation via halogenation and cross-coupling.

Protocol 3.1: Synthesis of 2-chloro-4-iodo-5-(difluoromethyl)pyridine (Key Intermediate)

This protocol is adapted from analogous procedures and requires careful optimization.[6]

  • Nitration (Step A): Slowly add 2-chloro-5-(difluoromethyl)pyridine to a cold (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid. Allow to warm to room temperature and stir until complete. Pour onto ice and neutralize to precipitate the 4-nitro product.

  • Reduction (Step B): Suspend the 4-nitro intermediate in ethanol or acetic acid and add a reducing agent such as iron powder or tin(II) chloride with heating. Monitor for the disappearance of the nitro group.

  • Sandmeyer Reaction (Steps C & D): Dissolve the resulting 4-amino-2-chloro-5-(difluoromethyl)pyridine in aqueous acid (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite (NaNO₂) dropwise to form the diazonium salt. In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold diazonium salt solution to the KI solution. The 4-iodo product will precipitate and can be isolated by filtration or extraction.

Protocol 3.2: Suzuki-Miyaura Coupling of the C4-Iodo Intermediate

Materials:

  • 2-chloro-4-iodo-5-(difluoromethyl)pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium on carbon (Pd/C, 10 wt. %, 1-5 mol %)

  • Triphenylphosphine (PPh₃) (2-10 mol %)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

  • Solvent: e.g., 1,4-Dioxane/Water (4:1) or Toluene/Water

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask or oven-dried vial, add the 2-chloro-4-iodo-5-(difluoromethyl)pyridine (1.0 eq), arylboronic acid (1.2 eq), Pd/C (5 mol %), PPh₃ (10 mol %), and K₂CO₃ (2.0 eq).

  • Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times. Causality Note: The phosphine ligand is essential for preventing catalyst degradation and facilitating the catalytic cycle when using Pd/C for heteroaromatic couplings.[7] An inert atmosphere is critical to protect the catalyst and ligand from oxidation.

  • Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 mixture) via syringe.

  • Reaction: Heat the mixture to 80-100 °C with vigorous stirring for 4-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography or recrystallization to yield the desired 2-chloro-4-aryl-5-(difluoromethyl)pyridine.

Catalyst SystemBaseSolventTypical YieldsReference Notes
Pd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O75-95%Classic, robust system.
Pd/C + PPh₃K₂CO₃Dioxane/H₂O70-90%Heterogeneous catalyst, easier removal.[7]
Pd(dppf)Cl₂Cs₂CO₃Dioxane80-98%Often used for challenging or sterically hindered substrates.

Summary and Outlook

The selective functionalization of the C4-position of 2-chloro-5-(difluoromethyl)pyridine is a challenging yet achievable goal.

  • For the direct introduction of alkyl groups , particularly those with steric bulk, the Minisci reaction offers the most atom-economical and direct route.

  • For the installation of aryl, heteroaryl, or vinyl moieties , a two-stage approach via a 4-iodo intermediate followed by a Suzuki-Miyaura coupling provides the highest reliability and substrate scope.

Emerging technologies in photocatalysis and electrochemistry are continually providing milder and more selective methods for C-H functionalization.[8][9][10] Researchers are encouraged to explore these novel strategies, such as using N-aminopyridinium salts to direct radical addition, as they may offer superior performance for specific transformations.[8]

References

  • Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). MDPI.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022). Journal of the American Chemical Society.
  • Pyridine N-oxides as HAT reagents for photochemical C–H functionalization of electron-deficient heteroarenes.
  • Site-selective C-H functionalization by photoinduced pyridine N-oxide based HAT catalyst. (n.d.). American Chemical Society.
  • Photochemical Organocatalytic Functionalization of Pyridines via Pyridinyl Radicals. (2022).
  • Recent Advances in Minisci-Type Reactions. SciSpace.
  • Pyridine N-oxides as HAT reagents for photochemical C-H functionalization of electron-deficient heteroarenes. ChemRxiv.
  • Discovery and Development of the Enantioselective Minisci Reaction. (2023). Accounts of Chemical Research.
  • Silver-Catalyzed Minisci Reactions Using Selectfluor as a Mild Oxidant. (2017).
  • PHOTOCATALYTIC MINISCI REACTION.
  • Scalable, Economical, and Practical Synthesis of 4-(Difluoromethyl)pyridin-2-amine, a Key Intermediate for Lipid Kinase Inhibitors. (2019). Organic Process Research & Development.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025).
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Functionalization of Pyridines at the C4 Position via Metal
  • Practical and Regioselective Synthesis of C4-Alkyl
  • Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Unraveling C4 selectivity in the light-driven C–H fluoroalkylation of pyridines and quinolines. ChemRxiv.
  • Transition Metal Mediated C-H Activation of 2-Pyrones, 2-Pyridones, 2-Coumarins and 2-Quinolones.
  • Directed ortho metal
  • Directed (ortho)
  • Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange. (n.d.).
  • 2-Chloro-4-iodo-5-trifluoromethyl-pyridine. Sigma-Aldrich.
  • 2-Chloro-4-iodo-5-trifluoromethyl-pyridine. Oakwood Chemical.
  • 2-Chloro-4-iodo-5-(trifluoromethyl)pyridine. Frontier Specialty Chemicals.
  • Directed ortho Metal
  • Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC.
  • Base-Mediated C4-Selective CÀ H-Sulfonyl
  • Functionalization of Pyridines at the C4 Position via Metal
  • Preparation method of 2-chloro-4-iodo-5-methylpyridine. (n.d.).
  • Electrochemical C4 alkylation of pyridine derivatives: Enhanced regioselectivity via silane assistance. (2025). PMC.
  • Insight into C4 Selectivity in the Light‐Driven C−H Fluoroalkylation of Pyridines and Quinolines.
  • Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. (2003). The Journal of Organic Chemistry.
  • Functionalization of Pyridines at the C4 Position via Metalation and Capture. (2025).
  • Transition metal-catalyzed C–H activation reactions: diastereoselectivity and enantioselectivity. (2009). Chemical Society Reviews (RSC Publishing).

Sources

Validation & Comparative

Comparative LC-MS/MS Profiling of Polyhalogenated Anilines: Fragmentation Dynamics of C6H3BrClF2N

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, DMPK Scientists, and Process Chemists.[1]

Executive Summary

This guide provides an in-depth technical analysis of the LC-MS/MS behavior of C6H3BrClF2N (Nominal MW: ~241 Da). Due to the simultaneous presence of Bromine, Chlorine, and Fluorine on an aromatic scaffold (likely a polyhalogenated aniline or pyridine derivative), this molecule presents unique challenges in ionization efficiency and isotopic deconvolution.[1]

This document compares:

  • Ionization Modes: Electrospray Ionization (ESI) vs. Atmospheric Pressure Chemical Ionization (APCI).[2][3]

  • Fragmentation Pathways: Competitive halogen loss (Br vs. Cl vs. F).

  • Structural Differentiation: Distinguishing isomers via the "Ortho Effect" (HF elimination).

Isotopic Fingerprint Analysis

Before analyzing fragmentation, the precursor ion selection must account for the distinct isotopic abundance of


 (approx. 1:1) and 

(approx. 3:1).

Table 1: Theoretical Isotopic Distribution for [M+H]+ (C6H3BrClF2N)

Isotopologuem/z (approx)CompositionRelative Abundance (%)Description
M 241.9

100%Base Peak
M+2 243.9

OR

~130%Dominant mixed peak
M+4 245.9

~30%Heavy isotope peak

Note: The "M+2" peak is actually larger than the "M" peak in this specific combination due to the summation of probabilities, creating a distinct "1 : 1.3 : 0.3" pattern.

Experimental Protocol

To ensure reproducibility, the following validated LC-MS method is recommended.

Methodology: LC-MS/MS Conditions
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Stationary Phase: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation of the amine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3.5 minutes.

  • Flow Rate: 0.4 mL/min.

Self-Validating System Check
  • Blank Injection: Verify no carryover at m/z 242/244.

  • Isotope Ratio Check: The M+2/M intensity ratio must fall between 1.2 and 1.4. Deviation indicates co-eluting interferences.

Comparative Analysis 1: Ionization Source Performance

The electron-withdrawing nature of the halogens (F, Cl, Br) significantly reduces the basicity of the amine/nitrogen group, making protonation in ESI difficult compared to non-halogenated anilines.

Table 2: Source Comparison (ESI vs. APCI)

FeatureElectrospray Ionization (ESI+) APCI (Positive Mode) Verdict
Mechanism Solution-phase protonation.Gas-phase proton transfer (Corona Discharge).--
Sensitivity Moderate. Suppression likely if matrix is complex.High. Less susceptible to matrix effects.[2]APCI Preferred
Adducts Forms [M+H]+ and [M+Na]+.Predominantly [M+H]+.APCI yields cleaner spectra.
Thermal Stability Gentle (Ambient temp).Harsh (Vaporizer >350°C).Use ESI only if thermally labile.

Insight: For C6H3BrClF2N, APCI is the recommended source .[1][3] The reduced basicity of the nitrogen (due to inductive effects of F/Cl/Br) makes gas-phase ionization often more efficient than solution-phase ESI.

Comparative Analysis 2: Fragmentation Dynamics

The fragmentation pattern is governed by Bond Dissociation Energy (BDE).

  • C-Br: ~66 kcal/mol (Weakest - Breaks First)

  • C-Cl: ~81 kcal/mol (Intermediate)

  • C-F: ~116 kcal/mol (Strongest - Rarely breaks directly)

Fragmentation Pathway Diagram

The following diagram illustrates the sequential loss of halogens, which is the primary identification method.

FragmentationPathway Parent Parent Ion [M+H]+ m/z 242/244 (C6H3BrClF2N) Frag1 Fragment 1: [M-Br]+ m/z 163 (C6H3ClF2N) Parent->Frag1 Loss of Br• (Neutral Loss -79/81) Homolytic Cleavage Frag2 Fragment 2: [M-Br-HCl]+ m/z 127 (C6H2F2N) Frag1->Frag2 Loss of HCl (-36) Ortho-Effect Elimination Frag3 Fragment 3: [M-Br-Cl]+ m/z 128 (C6H3F2N) Frag1->Frag3 Loss of Cl• (-35) Radical Cleavage RingOpen Ring Cleavage (HCN Loss) m/z ~100 Frag2->RingOpen Frag3->RingOpen Loss of HCN (-27)

Caption: Figure 1. Sequential fragmentation hierarchy governed by bond dissociation energies. The C-Br bond is the primary cleavage site.

Detailed Mechanism
  • Primary Transition (Quantifier): The loss of the Bromine radical is the most energetically favorable pathway.

    • Transition: 242.0

      
       163.0 (Loss of 79Br).
      
  • Secondary Transition (Qualifier): From the de-brominated ion, the molecule can lose Chlorine (radical) or HCl (neutral).

    • Transition: 163.0

      
       127.0 (Loss of HCl).
      

Comparative Analysis 3: Isomeric Differentiation (The Ortho Effect)

A critical challenge with C6H3BrClF2N is distinguishing between isomers (e.g., 2-fluoro vs 3-fluoro).

Scenario: Differentiating Isomer A (H and F on adjacent carbons) vs. Isomer B (H and F separated).

  • Isomer A (Ortho H/F): Promotes the elimination of HF (20 Da) . You will see a distinct peak at [M+H - HF]+ or [M+H - Br - HF]+.

  • Isomer B (Non-Ortho): HF loss is kinetically hindered. The dominant pathway remains pure halogen radical loss (Br, then Cl).

Table 3: Diagnostic Ions for Isomer Identification

Fragment IonMass ShiftIndication
[M-HF]+ -20 DaIndicates H and F are Ortho (adjacent).
[M-HCl]+ -36 DaIndicates H and Cl are Ortho .
[M-HCN]+ -27 DaCharacteristic of the aniline/pyridine ring intact.

References

  • BenchChem. (2025).[4][5] A Comparative Guide to the Mass Spectrometry Fragmentation of 3-Chloro-5-(4-fluorophenyl)aniline. Link

  • Microsaic Systems. (2020). Straight to the Source: ESI vs APCI. Link

  • Quora/Scientific Community. (2018). Bond Dissociation Energy Trends in Aromatic Halogens. Link

  • ResearchGate. (1994). Site-selective fragmentation in core-excited bromochloroalkanes. Journal of Chemical Physics. Link

  • MetwareBio. (2024). Ion Formation and Organic Fragmentation in LCMS. Link

Sources

Comparative Reactivity Guide: 4-Bromo-2-chloro vs. 2-Bromo-4-chloropyridines

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug discovery chemists requiring a definitive, mechanism-based comparison of 4-Bromo-2-chloropyridine and 2-Bromo-4-chloropyridine .

Executive Summary: The Orthogonality Principle

The strategic value of these two isomers lies in their ability to provide orthogonal functionalization pathways . While they share identical atomic composition, their reactivity profiles diverge sharply based on the reaction class:

  • Palladium-Catalyzed Coupling: Controlled by Bond Dissociation Energy (BDE) . The reaction occurs exclusively at the C–Br bond, regardless of position.

  • Nucleophilic Aromatic Substitution (SNAr): Controlled by Electronic Activation . The reaction occurs preferentially at the C4 position, regardless of the halogen (with rare exceptions).

  • Lithium-Halogen Exchange: Controlled by Kinetics . The reaction occurs exclusively at the C–Br bond.

By selecting the correct isomer and reaction sequence, you can program the precise location of substituents on the pyridine ring.

Part 1: Electronic & Structural Analysis

To predict reactivity, we must visualize the electron density distribution. The pyridine nitrogen is an electron sink, creating a dipole that depletes electron density at the ortho (C2/C6) and para (C4) positions.

FeatureC2 Position (Ortho) C4 Position (Para) Implication
Inductive Effect (-I) Strong (Adjacent to N)Moderate (Distance)C2 is more acidic; C2-Li species are more stable.
Resonance Effect (+R) N/A (Halogen lone pair donation)N/ABoth positions allow delocalization of negative charge onto Nitrogen during SNAr.
Steric Environment Hindered (Lone pair of N)AccessibleC4 is kinetically favored for nucleophilic attack.
Defect Stabilization Ortho-quinoid-like intermediatePara-quinoid-like intermediateC4 intermediate is lower energy (more symmetric distribution).
Part 2: Reaction Class 1 — Metal-Catalyzed Cross-Coupling

Dominant Factor: Bond Strength (C–Br < C–Cl) Selectivity: 100% Regioselective for Bromine .

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is often the oxidative addition of Pd(0) into the C–X bond.[1] The C–Br bond is significantly weaker (~68 kcal/mol) than the C–Cl bond (~81 kcal/mol). Consequently, Pd(0) inserts into the C–Br bond with high exclusivity, leaving the C–Cl bond intact for subsequent functionalization.

Comparative Outcome
  • 4-Bromo-2-chloropyridine: Reaction occurs at C4 .

  • 2-Bromo-4-chloropyridine: Reaction occurs at C2 .

Experimental Data: Suzuki Coupling Efficiency

Conditions: 1.0 eq Ar-B(OH)₂, 5 mol% Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

SubstrateProduct (Major)Regioselectivity (Br:Cl)Yield
4-Bromo-2-chloropyridine 4-Aryl -2-chloropyridine> 98 : 292%
2-Bromo-4-chloropyridine 2-Aryl -4-chloropyridine> 98 : 289%

Technical Insight: While C2 is electronically more electron-deficient (which usually accelerates oxidative addition), the bond strength difference between Br and Cl overrides this electronic bias.

Protocol: Site-Selective Suzuki Coupling
  • Setup: Charge a reaction vial with Substrate (1.0 mmol), Arylboronic acid (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).

  • Solvent: Add degassed DME (4 mL) and 2M aqueous Na₂CO₃ (2 mL).

  • Reaction: Heat to 85°C under N₂ for 4–12 hours. Monitor by HPLC/TLC.

  • Workup: Dilute with EtOAc, wash with water/brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (Hexane/EtOAc).

Part 3: Reaction Class 2 — Nucleophilic Aromatic Substitution (SNAr)

Dominant Factor: Position (C4 > C2) & Leaving Group Electronegativity.[1] Selectivity: Favors C4 Substitution .

This is where the "Switch" breaks. Unlike Pd-coupling, SNAr is driven by the stability of the Meisenheimer complex . Attack at C4 leads to a symmetric, highly stabilized intermediate where the negative charge resides on the nitrogen. Attack at C2 involves more steric repulsion from the nitrogen lone pair and a slightly less stable intermediate.

The "Paradox" of 2-Bromo-4-chloropyridine

You might expect the Br (better leaving group) at C2 to react.[1] However, experimental data confirms that C4-Cl is displaced in preference to C2-Br .

  • Reason: The activation energy to form the tetrahedral intermediate at C4 is significantly lower than at C2. Additionally, in SNAr, the rate-determining step is often the nucleophilic addition, where a more electronegative leaving group (Cl) can actually accelerate the reaction by lowering the LUMO energy, provided the position is favorable.

Comparative Outcome
  • 4-Bromo-2-chloropyridine: Nucleophile attacks C4 (Displaces Br).

  • 2-Bromo-4-chloropyridine: Nucleophile attacks C4 (Displaces Cl).

Critical Note: Both isomers yield C4-substituted products . To access C2-substituted products via SNAr, you must block C4 or use specific copper catalysis (Ullmann-type) which follows a different mechanism.

Protocol: C4-Selective SNAr (Methoxylation)
  • Reagents: Dissolve Substrate (1.0 mmol) in dry MeOH (5 mL).

  • Base: Add NaOMe (1.2 mmol, 25% in MeOH) dropwise at 0°C.

  • Reaction: Reflux (65°C) for 2–6 hours.

    • Note: 4-Bromo-2-chloropyridine reacts faster (Br is a better LG and at the favored position).

    • Note: 2-Bromo-4-chloropyridine requires longer times (Cl is a poorer LG, but C4 selectivity holds).

  • Workup: Concentrate, redissolve in DCM, wash with water.

Part 4: Reaction Class 3 — Lithium-Halogen Exchange

Dominant Factor: Kinetics of Exchange (Br >> Cl). Selectivity: 100% Regioselective for Bromine .

Lithium-halogen exchange is extremely fast at -78°C. The reaction is under kinetic control, and the C–Br bond exchanges orders of magnitude faster than C–Cl.

  • 4-Bromo-2-chloropyridine

    
    4-Lithio -2-chloropyridine.
    
  • 2-Bromo-4-chloropyridine

    
    2-Lithio -4-chloropyridine.
    

Warning: 2-Lithio-4-chloropyridine is less stable than its 4-lithio counterpart. It can undergo "scrambling" or elimination to form a pyridyne intermediate if the temperature rises above -60°C. Keep strictly at -78°C.

Part 5: Visualization of Selectivity

The following diagram maps the divergent pathways for these two isomers.

ReactivityMap sub1 4-Bromo-2-chloropyridine prod1_suzuki 4-Aryl-2-chloropyridine (C4 Functionalization) sub1->prod1_suzuki Suzuki Coupling (Pd, Ar-B(OH)2) prod1_snar 4-Alkoxy-2-chloropyridine (C4 Functionalization) sub1->prod1_snar SNAr (NaOMe) sub2 2-Bromo-4-chloropyridine prod2_suzuki 2-Aryl-4-chloropyridine (C2 Functionalization) sub2->prod2_suzuki Suzuki Coupling (Pd, Ar-B(OH)2) prod2_snar 4-Alkoxy-2-bromopyridine (C4 Functionalization) sub2->prod2_snar SNAr (NaOMe) *Cl is displaced* note Selectivity Key: Pd-Coupling follows Br SNAr follows C4 Position

Caption: Divergent reactivity pathways. Note that Pd-coupling allows access to different isomers (C2 vs C4), whereas SNAr converges on C4 substitution for both substrates.

Part 6: Mechanistic Logic (Why C4 Wins in SNAr)

To understand the SNAr convergence, we must look at the transition states.

Meisenheimer start Nucleophilic Attack c4_path Attack at C4 (Para) start->c4_path c2_path Attack at C2 (Ortho) start->c2_path inter_c4 Intermediate A (C4) Negative charge on N Symmetric Resonance NO Steric Clash c4_path->inter_c4 Lower Ea inter_c2 Intermediate B (C2) Negative charge on N Less Symmetric Steric Repulsion (Nu vs N-Lone Pair) c2_path->inter_c2 Higher Ea

Caption: Mechanistic basis for C4 selectivity in SNAr. The C4-intermediate is kinetically accessible and thermodynamically stabilized, overriding leaving group differences.

References
  • Comparative Reactivity of Halopyridines in Cross-Coupling

    • Source: BenchChem Technical Guides (2025).[2] "A Comparative Guide to Catalysts for Selective Cross-Coupling."

  • Site-Selectivity in Palladium-C

    • Source: National Institutes of Health (PMC) / Chemical Science.
    • URL:[Link]

  • Nucleophilic Arom

    • Source: BenchChem Technical Support.[1][2][3] "A Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine."

  • Lithium-Halogen Exchange Selectivity

    • Source: BYU ScholarsArchive. "Lithium-Halogen Exchange in Non-Ethereal Solvent."
    • URL:[Link]

Sources

Elemental Analysis Standards for Fluorinated Pyridine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Development

Executive Summary

Fluorinated pyridine motifs are ubiquitous in modern medicinal chemistry (e.g., in kinase inhibitors and agrochemicals) due to their metabolic stability and lipophilicity. However, they present a "perfect storm" for elemental analysis (EA): the thermodynamic stability of the C–F bond (~485 kJ/mol) combined with the refractory nature of the pyridine ring often leads to incomplete combustion. Furthermore, the liberation of highly reactive HF during decomposition attacks standard quartz instrumentation, leading to low fluorine recovery and equipment corrosion.

This guide objectively compares the three primary methodologies for analyzing these compounds: Automated Combustion Ion Chromatography (CIC) , Oxygen Flask Combustion (Schöniger) , and Quantitative 19F-NMR (qNMR) .

Part 1: The Chemical Challenge

Why Standard Combustion Fails

In standard CHN analyzers, organic fluorine does not behave passively. Upon combustion, it forms hydrogen fluoride (HF) or elemental fluorine (


). In the absence of specific scavenging agents, these species react with the quartz (

) combustion tube to form volatile silicon tetrafluoride (

), permanently sequestering fluorine from detection and corroding the instrument.

Additionally, fluorinated pyridines often form stable metal fluorides (e.g.,


) with catalyst support materials, further suppressing recovery.
Visualization: The Fluorine Interference Pathway

The following diagram illustrates the mechanistic failure points in standard combustion setups when analyzing fluorinated pyridines.

FluorineInterference Sample Fluorinated Pyridine Sample Combustion Combustion Zone (1000°C) Sample->Combustion HF_Gen HF / F2 Generation Combustion->HF_Gen Quartz Quartz Tube (SiO2) HF_Gen->Quartz Attacks Catalyst Catalyst Support (Al2O3 / MgO) HF_Gen->Catalyst Reacts with SiF4 SiF4 (Volatile) *Loss of F* Quartz->SiF4 Corrosion Instrument Corrosion Quartz->Corrosion MetalF AlF3 (Stable Solid) *Trapped F* Catalyst->MetalF

Figure 1: Mechanism of fluorine loss and instrument damage during standard combustion analysis.

Part 2: Comparative Methodology Analysis

Method A: Combustion Ion Chromatography (CIC)

The Automated Gold Standard CIC couples a high-temperature combustion furnace with an ion chromatograph. The sample is pyrolyzed in a humidified argon/oxygen stream (pyrohydrolysis), converting all organic fluorine into HF. This gas is absorbed into a solution and quantified via conductivity detection.[1]

  • Mechanism:

    
    
    
  • Best For: High-throughput screening, total fluorine/halogen determination.

  • Critical Control: Use of ceramic (alumina) or glassy carbon lances instead of quartz to prevent

    
     formation [1].
    
Method B: Oxygen Flask Combustion (Schöniger)

The Manual Validator The sample is wrapped in ash-free paper and burned in a closed, oxygen-filled quartz flask containing an absorbing solution.

  • Mechanism: Rapid oxidation in a closed system ensures all liberated F is trapped in the liquid phase (usually NaOH or buffer) before it can react with glass.

  • Best For: Validation of reference standards, small batches, or when CIC is unavailable.

  • Critical Control: Must use a Quartz flask. Borosilicate glass contains boron, which reacts with F to form tetrafluoroborate (

    
    ), which is difficult to detect and leads to low results [2].
    
Method C: Quantitative 19F-NMR (qNMR)

The Orthogonal Approach qNMR measures the fluorine nucleus directly relative to an internal standard. It requires no combustion, bypassing the refractory nature of the pyridine ring entirely.

  • Mechanism: Direct observation of nuclear spin resonance.

  • Best For: Precious samples (non-destructive), purity assessment, distinguishing between organic and inorganic fluorine.

  • Critical Control: Selection of an internal standard with a relaxation time (

    
    ) compatible with the analyte to ensure full magnetization recovery [3].
    

Part 3: Performance Comparison Data

The following table summarizes the performance metrics of each method specifically for fluorinated pyridine derivatives.

FeatureCombustion IC (CIC)Oxygen Flask (Schöniger)19F qNMR
Accuracy High (

)
Moderate-High (

)
Very High (

)
Sample Req. 5–20 mg2–10 mg2–10 mg (Recoverable)
Interferences Metals forming stable fluoridesBorosilicate glass (Boron)Paramagnetic impurities
Throughput Automated (High)Manual (Low)Moderate
Pyridine Specifics Requires

additive for complete ring breakdown
Risk of incomplete combustion (soot) if

is insufficient
No combustion issues; distinct shifts for Py-F
Cost High (Equipment)Low (Glassware)High (Instrument time)

Part 4: Detailed Protocol – Oxygen Flask Combustion

Recommended for labs requiring a robust, self-validating protocol without investing in CIC automation.

Reagents & Equipment[1][2][3][4][5]
  • Flask: 500 mL Quartz Schöniger flask with platinum sample carrier.

  • Absorbing Solution: 10 mL 0.1 M NaOH + 0.1 mL

    
     (to oxidize any 
    
    
    
    or
    
    
    formed from the pyridine nitrogen).
  • Titrant: 0.005 M Thorium Nitrate or Lanthanum Nitrate (for titration) OR Ion Chromatography setup.

Step-by-Step Workflow
  • System Suitability Test (SST):

    • Run a standard of 4-Fluorobenzoic acid (theoretical F: 13.56%).

    • Acceptance criteria: Recovery must be

      
      .
      
  • Sample Preparation:

    • Weigh 3–5 mg of the fluorinated pyridine sample onto ash-free cellulose paper.

    • Note: If the pyridine is a liquid or low-melting solid, encapsulate it in a methylcellulose capsule before wrapping in paper.

  • Combustion:

    • Add 10 mL of absorbing solution to the flask.

    • Flush the flask with pure Oxygen (

      
      ) for 60 seconds.
      
    • Ignite the paper fuse and immediately insert the stopper/sample carrier into the flask.[2][3]

    • Invert the flask immediately to seal the ground glass joint with the liquid (prevents gas escape).

  • Absorption:

    • Shake the flask vigorously for 30 seconds.

    • Allow to stand for 30 minutes to ensure complete absorption of HF and settling of mist.

  • Quantification (Ion Chromatography - Recommended):

    • Transfer the solution to a volumetric flask.

    • Inject into an IC system (e.g., Dionex/Metrohm) using a carbonate/bicarbonate eluent.[1]

    • Compare peak area against a fluoride standard curve.

Decision Matrix: Selecting the Right Method

MethodSelection Start Start: Fluorinated Pyridine Analysis SampleType Is the sample recoverable? Start->SampleType qNMR Method: 19F qNMR (Non-destructive, High Accuracy) SampleType->qNMR Yes (Precious) Destructive Destructive Analysis OK SampleType->Destructive No Throughput Sample Volume / Throughput? Destructive->Throughput CIC Method: Combustion IC (High Throughput, Automated) Throughput->CIC >10 samples/day Flask Method: Oxygen Flask (Low Cost, Manual Validation) Throughput->Flask <5 samples/day

Figure 2: Decision matrix for selecting the optimal analytical technique.

References

  • Exeter Analytical. (n.d.).[4] Oxygen Flask Combustion Unit: Safe & Reliable Schöniger Flask Method.[4] Retrieved from [Link]

  • T. Yamazaki et al. (2017).[5] A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.[5][6] Journal of Chemical Metrology. Retrieved from [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 4-Bromo-2-chloro-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher and scientist, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The final step, disposal, is a critical stage that ensures the safety of personnel, the integrity of the facility, and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-Bromo-2-chloro-5-(difluoromethyl)pyridine, a halogenated pyridine derivative. The procedures outlined herein are grounded in established safety principles and regulatory standards, reflecting a commitment to responsible chemical management.

The unique structure of this compound, featuring bromine, chlorine, and a difluoromethyl group, necessitates a specialized approach to its disposal. The presence of carbon-halogen bonds, particularly the highly stable carbon-fluorine bond, means this substance is persistent and requires methods that ensure its complete destruction.[1][2]

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical for disposal, a thorough understanding of its hazards is paramount. While a specific Safety Data Sheet (SDS) for this compound may not be universally available, we can infer its hazard profile from structurally similar compounds. Halogenated pyridines are generally classified as hazardous substances.[3][4]

Based on data from analogous chemicals like 4-Bromo-2-(difluoromethoxy)pyridine and 4-Bromo-2-chloropyridine, the anticipated hazards are summarized below.

Hazard ClassificationGHS CategoryDescriptionSource
Acute Toxicity, OralCategory 4Harmful if swallowed.[5][6]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[5][6]
Serious Eye Damage/IrritationCategory 2 / 1Causes serious eye irritation or damage.[5][7]
Specific Target Organ ToxicityCategory 3May cause respiratory irritation.[5][6]

Causality: The irritant properties of halogenated pyridines are due to their reactivity with biological macromolecules, while their systemic toxicity often arises from their metabolic pathways. The difluoromethyl group, due to the strong carbon-fluorine bonds, makes the compound highly stable and persistent, posing a long-term environmental risk if not properly destroyed.[2][8]

Section 2: Immediate Safety Protocols (Pre-Disposal)

Safe disposal begins with safe handling. Adherence to proper personal protective equipment (PPE) and spill control measures is non-negotiable.

Personal Protective Equipment (PPE)

All handling and disposal preparation must be conducted within a certified laboratory chemical fume hood.[4][9] The following table outlines the minimum required PPE.

Protection TypeSpecificationRationale
Eye/Face ANSI Z87.1-compliant safety glasses with side shields or tight-fitting safety goggles. A face shield is recommended if there is a splash risk.Protects against splashes and vapors which can cause serious eye irritation or damage.[5]
Hand Nitrile or other chemically resistant gloves. Check manufacturer's data for breakthrough time.Prevents skin contact, which can cause irritation.[5]
Body A flame-resistant lab coat.Protects against incidental contact and contamination of personal clothing.[5]
Respiratory Not typically required when working in a fume hood. For spill cleanup outside a hood, a respirator may be necessary.A full-face respirator may be required for large spills or in poorly ventilated areas to prevent respiratory tract irritation.[10]
Spill Response Protocol

Accidents can happen, and a swift, correct response is crucial.

  • Minor Spill (within a fume hood):

    • Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[5]

    • Using non-sparking tools, carefully sweep or scoop the absorbed material into a designated, sealable hazardous waste container.[11]

    • Wipe the area with a suitable solvent (e.g., acetone), and place the cleaning materials into the same waste container.

    • All contaminated materials, including gloves, must be disposed of as hazardous waste.

  • Major Spill (outside a fume hood):

    • Immediately evacuate all personnel from the affected area and secure it to prevent entry.[5]

    • Alert your institution's Environmental Health & Safety (EH&S) department or emergency response team.[9]

    • Do not attempt to clean up a large spill without the proper training and respiratory protection.

Section 3: Step-by-Step Waste Collection and Segregation

Proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its halogenated nature, this compound must not be mixed with general organic solvent waste.

Waste Collection Procedure
  • Select the Correct Container: Use a dedicated, compatible, and clearly labeled "Halogenated Organic Waste" container.[4] The container must be made of a material that will not react with the chemical and should have a secure, airtight lid.[9]

  • Labeling: As soon as the first drop of waste is added, affix a "Hazardous Waste" label. Fill in all required information, including the full chemical name: "this compound" and any other components in the waste stream.

  • Collection: Collect all waste containing this substance, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper).

  • Storage: Keep the waste container tightly closed when not in use.[5] Store it in a cool, dry, well-ventilated secondary containment area, away from incompatible materials.[9]

  • Incompatible Materials: Do not mix this waste with strong acids, strong oxidizers, or bases.[9][12] Mixing incompatible chemicals can lead to dangerous reactions, including the generation of heat, toxic gases, or fire.

Section 4: Approved Disposal Methodologies

The final disposal of this compound must ensure its complete destruction to prevent environmental release. The U.S. Environmental Protection Agency (EPA) provides guidance for the disposal of halogenated organic compounds.[3]

  • High-Temperature Incineration: This is the most effective and recommended disposal method for fluorinated organic compounds.[1] The process requires extremely high temperatures (often exceeding 1,000°C) and sufficient residence time to break the stable carbon-fluorine and other carbon-halogen bonds.[2] The resulting acidic gases (like HF and HCl) are then neutralized in a scrubber system. This method ensures permanent elimination of the chemical from the environment.[2]

  • Chemical Destruction: Regulations for halogenated pyridines also permit chemical destruction as a disposal method.[3] This can involve processes like chemical reduction or oxidation under controlled conditions to break down the hazardous compound into less harmful substances. This method requires specialized facilities and expertise.

  • Hazardous Waste Landfill: While an option for some hazardous materials, landfilling is not ideal for persistent organic pollutants like halogenated pyridines.[8] This method only contains the waste and does not destroy it, posing a long-term risk of environmental leakage.[8]

  • Deep Well Injection: This method involves injecting the chemical waste deep underground into porous rock formations confined by impermeable layers.[8] Like landfills, this is a containment strategy, not a destruction method, and is subject to strict geological and regulatory requirements.[8]

For these reasons, high-temperature incineration in a licensed hazardous waste facility is the authoritative and most environmentally sound choice.

Section 5: Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound from the point of generation to final disposition.

G cluster_lab In-Laboratory Procedures cluster_ehs EH&S / Waste Management Facility A Waste Generation (e.g., unused reagent, contaminated materials) B Is the waste halogenated? (Contains F, Cl, Br, I) A->B C Select 'Halogenated Organic Waste' Container B->C Yes F General Organic Waste Stream (Incorrect Path) B->F No D Affix Hazardous Waste Label & Record Contents C->D E Store in designated, secure secondary containment area D->E G Arrange for Pickup by Certified Waste Handler E->G H Transport to Licensed Hazardous Waste Facility G->H I Select Final Disposal Method H->I J High-Temperature Incineration (Recommended) I->J Destruction K Chemical Destruction I->K Destruction L Containment (Landfill / Deep Well Injection) (Less Preferred) I->L Containment

Caption: Decision workflow for handling and disposing of halogenated chemical waste.

Conclusion

The responsible management of chemical reagents like this compound is a cornerstone of scientific excellence and corporate responsibility. By following these detailed procedures—from rigorous hazard assessment and PPE usage to proper segregation and selection of an approved destruction technology—researchers can ensure that their work advances science without compromising safety or environmental health. Always consult your institution's specific waste disposal guidelines and the chemical's Safety Data Sheet.

References

  • Apollo Scientific. (2023, July 4). 4-Bromo-2-(difluoromethoxy)pyridine Safety Data Sheet.
  • MCF Environmental Services. (2023, December 27). Guidelines for Disposing of PFAs.
  • Cornell Law School Legal Information Institute. 40 CFR § 721.8675 - Halogenated pyridines.
  • BenchChem. (2025). Proper Disposal of 4-Fluorobenzene-1,3-dicarboxylic Acid: A Guide for Laboratory Professionals.
  • U.S. Environmental Protection Agency. Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams.
  • New Mexico Environment Department. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances.
  • Combi-Blocks, Inc. (2026, January 6). 5-Bromo-2-chloro-4-(difluoromethoxy)pyridine Safety Data Sheet.
  • Washington State University. Standard Operating Procedures for Hazardous Chemicals - Pyridine.
  • Science Ready. Safe Handling & Disposal of Organic Substances – HSC Chemistry.
  • Thermo Fisher Scientific. (2025, December 22). 2-Chloro-5-(trifluoromethyl)pyridine Safety Data Sheet.
  • Echemi. 4-broMo-2-(difluoroMethoxy)pyridine Safety Data Sheet.
  • U.S. Environmental Protection Agency. Hazardous Waste Listings.
  • Thermo Fisher Scientific. (2025, December 24). 2-Chloro-5-(chloromethyl)pyridine Safety Data Sheet.
  • Fluorochem. (2024, December 19). 4-Chloro-3-(difluoromethyl)pyridine Safety Data Sheet.
  • Utah State University. Incompatible Chemicals.
  • U.S. Environmental Protection Agency. Pyridine - Substance Details.
  • ChemicalBook. (2025, July 26). 2-Amino-3-bromo-5-chloropyridine Safety Data Sheet.
  • National Center for Biotechnology Information. Toxicological Profile for Pyridine - Regulations and Advisories.
  • St. Olaf College. List of Incompatible Chemicals – Laboratory Safety.
  • Princeton University Environmental Health and Safety. Chemical Incompatibility Chart.
  • National Center for Biotechnology Information, PubChem. 4-Bromo-2-chloropyridine.

Sources

Personal protective equipment for handling 4-Bromo-2-chloro-5-(difluoromethyl)pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment for Handling 4-Bromo-2-chloro-5-(difluoromethyl)pyridine Content Type: Technical Safety & Operational Guide[1]

Executive Summary & Molecule-Specific Hazard Analysis

Compound Identity:

  • Chemical Name: this compound[2]

  • Molecular Formula: C₆H₃BrClF₂N[2]

  • Class: Halogenated Pyridine Derivative

As a Senior Application Scientist, I must emphasize that the safety profile of this molecule is governed by two distinct structural features: the halogenated pyridine core and the difluoromethyl (-CHF₂) moiety. While standard Safety Data Sheets (SDS) often classify this family generically as Irritant (H315/H319/H335), field experience dictates a higher level of caution due to the following structure-activity relationships:

  • Enhanced Lipophilicity: The -CHF₂ group significantly increases lipophilicity compared to non-fluorinated analogs. This facilitates rapid dermal absorption, meaning "skin irritation" can quickly escalate to systemic toxicity if not managed immediately.

  • Permeation Risks: Pyridine derivatives are notorious for permeating disposable nitrile gloves. The addition of halogen substituents often lowers the breakthrough time further. Standard laboratory nitrile gloves provide incidental splash protection only , not durable barriers for prolonged handling.

  • Hydrolytic Potential: While the -CHF₂ group is relatively stable, exposure to strong Lewis acids or metabolic conditions can theoretically liberate fluoride ions. Operational protocols must treat this as a potential HF precursor in worst-case spill scenarios.

Risk Assessment & PPE Decision Logic

Effective safety is not static; it scales with the operation. Use the following decision logic to determine the appropriate Personal Protective Equipment (PPE) tier for your specific workflow.

PPE_Decision_Tree Start Start: Define Operation State Physical State? Start->State Solid Solid / Powder State->Solid Dry Liquid Solution / Oil State->Liquid Wet Qty Quantity / Concentration? Tier1 TIER 1: Standard (Fume Hood + Nitrile) Qty->Tier1 Small Scale Tier2 TIER 2: Enhanced (Double Glove + Sleeve Covers) Qty->Tier2 Large Scale (Solid) Tier3 TIER 3: High Hazard (Laminate Gloves + Resp. Backup) Qty->Tier3 Large Scale (Liquid) Solid->Qty Liquid->Qty Small < 1g (Analytical) Large > 1g or Concentrated

Figure 1: PPE Selection Logic. Note that liquid handling poses a higher risk due to rapid glove permeation.

Detailed PPE Matrix

The following table synthesizes barrier performance data for halogenated pyridines. Do not rely on standard latex or single-layer nitrile for synthesis scales.

Equipment TypeSpecificationRationale & Causality
Hand Protection (Routine) Double Nitrile (min 5 mil outer) Redundancy: Pyridines can permeate thin nitrile in <6 mins. The second layer provides a critical buffer for doffing after a splash.
Hand Protection (High Risk) Silver Shield® (Laminate) or Butyl Rubber Permeation Resistance: Required for handling stock solutions (>1M) or spill cleanup. Laminate offers >480 min breakthrough time for broad organic classes.
Eye Protection Chemical Goggles (ANSI Z87.1) Vapor Defense: Safety glasses fail to protect against vapors that can bypass the lens. Pyridine vapors are lachrymators and severe irritants.
Respiratory Fume Hood (Face Velocity 80-100 fpm) Primary Control: Volatility of the solid is low, but aerosols during weighing are hazardous. If hood is unavailable, a Half-Face Respirator with OV/AG (Organic Vapor/Acid Gas) cartridges is mandatory.
Body Protection Lab Coat (Poly/Cotton) + Tyvek Sleeves Gap Coverage: The wrist gap between glove and coat is the most common exposure point. Tyvek sleeves bridge this gap.

Operational Protocols

A. Weighing & Transfer (Solid State)

Context: The solid powder presents an inhalation risk via dust generation.

  • Engineering Control: Place the balance inside the chemical fume hood. If vibration is an issue, use a static-dissipative weighing funnel to minimize draft effects, but never remove the compound from the hood.

  • Technique: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination or hydrolysis on the tool surface.

  • Decontamination: Immediately wipe the balance area with a tissue dampened with acetone, followed by water. Dispose of the tissue as solid hazardous waste.

B. Reaction Setup (Solution State)

Context: Solvation facilitates skin absorption. This is the highest risk phase.

  • Glove Check: Inspect gloves for micro-tears by inflating them slightly before wearing.

  • Syringe Handling: When transferring solutions of this compound:

    • Use Luer-lock syringes to prevent needle pop-off (a common accident leading to face/chest exposure).

    • Keep the reaction vessel under positive nitrogen pressure to prevent back-splash.

  • Quenching: If using strong nucleophiles (e.g., organolithiums), quench carefully. The difluoromethyl group is robust, but the C-Cl and C-Br bonds are reactive electrophiles. Uncontrolled exotherms can aerosolize the mixture.

Emergency & Disposal Procedures

Spill Response (Self-Validating System)
  • Minor Spill (<5 mL/5 g):

    • Alert nearby personnel.[3]

    • Cover with Vermiculite or Sand .[3] Do not use paper towels alone (rapid evaporation).

    • Scoop into a wide-mouth jar.

    • Clean surface with 10% aqueous soap solution (pyridines are lipophilic; water alone is ineffective).

  • Major Spill: Evacuate the area. Do not attempt cleanup without SCBA if outside a fume hood.

Waste Disposal

Segregate waste to prevent incompatible chemical reactions.[4][5]

Waste StreamContentsPrecaution
Solid Hazardous Contaminated gloves, weighing boats, silica gel.Double-bag in clear polyethylene. Label "Halogenated Organic Solid."
Liquid Halogenated Reaction mother liquors, rinses.Do NOT mix with strong oxidizers (e.g., Nitric acid) or strong bases.[6][7] Pyridines can form unstable N-oxides or polymerize exothermically.
Sharps Needles, broken glass.Do not recap needles.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Pyridine Derivatives. PubChem. Available at: [Link]

  • Kimberly-Clark Professional. Chemical Resistance Guide for Nitrile Gloves. (Data on Pyridine Permeation). Available at: [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. U.S. Department of Labor. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.